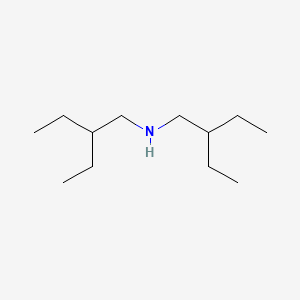

Bis-(2-ethyl-butyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Bis(2-Ethylbutyl) Phthalate” is a type of phthalic acid ester . These are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .

Synthesis Analysis

Phthalic acid esters are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .

Molecular Structure Analysis

Esters, like “Bis(2-Ethylbutyl) Phthalate”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Chemical Reactions Analysis

Phthalic acid esters have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species, but also isolated and purified from various algae, bacteria, and fungi .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Ethyl-1-butanol”, include a boiling point of 146 °C, a melting point of -15 °C, and a density of 0.83 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

- Rhodium-Catalyzed Asymmetric Hydrogenation: Bis-(2-ethyl-butyl)-amine derivatives have been used in the development of chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, proving useful in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

- Atom Transfer Radical Polymerization (ATRP): Amine-based copper catalysts, including derivatives of Bis-(2-ethyl-butyl)-amine, have demonstrated effectiveness in facilitating ATRP, highlighting the impact of steric hindrance and charged anionic groups on catalyst performance (Inoue & Matyjaszewski, 2004).

- Polymer Synthesis: Compounds related to Bis-(2-ethyl-butyl)-amine have been involved in the synthesis and characterization of degradable poly(β-amino esters), showing potential for noncytotoxicity and the ability to interact with DNA, indicating applications in gene delivery (Lynn & Langer, 2000).

Materials Science

- Dental Resin Composites: Research on new photosensitizers for dental resin composites has explored the use of compounds similar to Bis-(2-ethyl-butyl)-amine, aiming to improve the physical properties of these materials for better dental applications (Sun & Chae, 2000).

Ligand Chemistry

- Complex Formation and Catalysis: Studies have synthesized and characterized complexes involving Bis-(2-ethyl-butyl)-amine derivatives, examining their catalytic activities in processes such as ethylene oligomerization and polymerization. These studies contribute to the understanding of ligand influence on metal-catalyzed reactions (Liu et al., 2014).

Wirkmechanismus

Target of Action

Bis-(2-ethyl-butyl)-amine, also known as a phthalic acid ester, is a lipophilic chemical that is widely used as a plasticizer and additive . The primary targets of Bis-(2-ethyl-butyl)-amine are various biological entities, including plants, algae, bacteria, and fungi . These organisms interact with Bis-(2-ethyl-butyl)-amine, leading to changes in their metabolic processes .

Mode of Action

The interaction of Bis-(2-ethyl-butyl)-amine with its targets leads to a variety of changes. For instance, it has been reported to possess allelopathic, antimicrobial, and insecticidal activities . These activities enhance the competitiveness of plants, algae, and microorganisms, allowing them to better accommodate biotic and abiotic stress .

Biochemical Pathways

Bis-(2-ethyl-butyl)-amine affects several biochemical pathways. It has been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species . It is also isolated and purified from various algae, bacteria, and fungi . The disruption of these biochemical pathways by Bis-(2-ethyl-butyl)-amine can lead to changes in ecosystem functioning .

Result of Action

The molecular and cellular effects of Bis-(2-ethyl-butyl)-amine’s action are diverse. It can disrupt the metabolic processes of certain plant, algal, and microbial communities . This disruption can lead to changes in the ecosystem, potentially causing hazards to ecosystem functioning and public health .

Zukünftige Richtungen

Phthalic acid esters should not be treated solely as a “human-made pollutant” simply because they have been extensively synthesized and utilized; on the other hand, synthesized phthalic acid esters entering the ecosystem might disrupt the metabolic process of certain plant, algal, and microbial communities .

Eigenschaften

IUPAC Name |

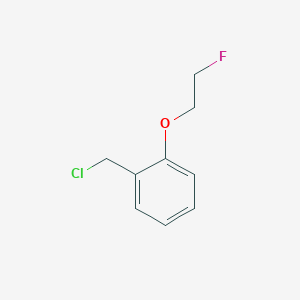

2-ethyl-N-(2-ethylbutyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-13H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNWTLFWRGGMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CNCC(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(2-ethyl-butyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)

![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)

![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)

![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)